2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene
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Overview
Description
2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene: is an organic compound that features a benzene ring substituted with an ethenesulfonyl group, a fluorine atom, and a nitro group This compound is of interest due to its unique combination of functional groups, which impart distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene typically involves the introduction of the ethenesulfonyl group to a fluoronitrobenzene derivative. One common method is the reaction of 4-fluoro-1-nitrobenzene with ethenesulfonyl fluoride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethenesulfonyl group can be oxidized to a sulfonic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, potassium carbonate, and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products with substituted ethenesulfonyl groups.
Reduction: 2-(ethenesulfonyl)-4-fluoro-1-aminobenzene.
Oxidation: 2-(ethenesulfonyl)-4-fluoro-1-sulfonic acid benzene.
Scientific Research Applications
2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the ethenesulfonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
2-(ethenesulfonyl)-4-fluoro-1-nitrobenzene can be compared with other similar compounds, such as:
2-(ethenesulfonyl)-4-chloro-1-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
2-(ethenesulfonyl)-4-fluoro-1-aminobenzene: The reduced form of the compound with an amino group instead of a nitro group, affecting its chemical behavior.
2-(ethenesulfonyl)-4-fluoro-1-sulfonic acid benzene: The oxidized form with a sulfonic acid group, which has different solubility and reactivity.
Properties
CAS No. |
1249834-52-3 |
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Molecular Formula |
C8H6FNO4S |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-ethenylsulfonyl-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-5-6(9)3-4-7(8)10(11)12/h2-5H,1H2 |
InChI Key |
UBPZOLGSFKZLJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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